molecular formula C19H12BrN3O4 B3909718 [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate

Cat. No.: B3909718
M. Wt: 426.2 g/mol
InChI Key: PWYAOHRBMJHBDH-RELWKKBWSA-N
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Description

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate is a complex organic compound that features a combination of nitrophenyl, pyridinyl, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 4-aminopyridine to form an intermediate Schiff base. This intermediate is then reacted with 4-bromobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl and pyridinyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate can be compared with other compounds that have similar structural features:

    [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] benzoate: Lacks the bromine atom, which may affect its reactivity and applications.

    [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-chlorobenzoate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    [(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-fluorobenzoate: Contains a fluorine atom, which can significantly alter its biological activity and chemical stability.

Each of these similar compounds has unique properties that can be exploited for different applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

IUPAC Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c20-16-5-1-15(2-6-16)19(24)27-22-18(14-9-11-21-12-10-14)13-3-7-17(8-4-13)23(25)26/h1-12H/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYAOHRBMJHBDH-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\OC(=O)C2=CC=C(C=C2)Br)/C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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